Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

CETP Inhibition Regioisomer Comparison Synthetic Utility

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS 53101-02-3) is the indispensable building block for synthesizing potent CETP inhibitors. The precise 4-(4-bromophenyl) and 2-ethyl carboxylate substitution pattern is non-negotiable—regioisomeric analogs or alternative halogenated phenyl thiazoles yield inactive chemotypes. With LogP 3.9 and TPSA 67.4 Ų, it imparts favorable CNS penetration properties. Its bromine handle enables efficient cross-coupling for focused thiazole library generation. Choose this exact compound to avoid wasted synthetic resources and ensure valid SAR data.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 53101-02-3
Cat. No. B189666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-bromophenyl)thiazole-2-carboxylate
CAS53101-02-3
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeyXGCLHKIDYQWOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS 53101-02-3): Key Building Block for CETP Inhibitor Synthesis and Thiazole-Based Drug Discovery


Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS 53101-02-3) is a brominated thiazole-2-carboxylate ester with the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of 312.18 g/mol . It features a 4-bromophenyl substituent at the thiazole 4-position and an ethyl ester at the 2-position, providing a defined LogP of 3.9 and a topological polar surface area (TPSA) of 67.4 Ų . This compound serves as a versatile synthetic intermediate, notably for constructing N,N-disubstituted-4-arylthiazole-2-methylamine derivatives that act as cholesteryl ester transfer protein (CETP) inhibitors . Its bromine substituent offers a reactive handle for cross-coupling chemistries, enabling the efficient generation of focused thiazole-based libraries for medicinal chemistry campaigns [1].

Beyond the Thiazole Scaffold: Why Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS 53101-02-3) Cannot Be Substituted for CETP Inhibitor Synthesis


Generic substitution of thiazole building blocks is not viable for researchers aiming to generate potent CETP inhibitors. The precise substitution pattern of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate—specifically the 4-(4-bromophenyl) and 2-ethyl carboxylate groups—is critical for the downstream synthesis of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives . The 4-bromophenyl moiety is essential for the target pharmacophore, and its substitution pattern dictates the compound's utility in forming specific amide bonds and cross-coupling reactions that are central to the structure-activity relationship (SAR) of the final CETP inhibitors . Using regioisomeric analogs, such as Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1), or alternative halogenated phenyl thiazoles will lead to distinct and often inactive chemotypes, undermining the intended SAR exploration and wasting synthetic resources [1]. The quantitative evidence below details the specific differentiation that mandates the procurement of this exact building block.

Quantitative Differentiation of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS 53101-02-3): Comparative Physicochemical and Biological Data


Regioisomeric Differentiation: Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate vs. Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate in CETP Inhibitor Synthesis

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a validated reactant for the synthesis of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives as cholesteryl ester transfer protein (CETP) inhibitors, a synthetic pathway that is dependent on the 2-carboxylate ester position . In contrast, its regioisomer, Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1), has been reported in the context of HDAC enzyme inhibition and histone acetylation studies, demonstrating a completely divergent biological and synthetic utility profile . This positional isomerism fundamentally alters the compound's reactivity and the resulting pharmacophore of its derivatives.

CETP Inhibition Regioisomer Comparison Synthetic Utility

Inferred Enzyme Selectivity Profile from Close Analog: 2-Amino-4-(4-bromophenyl)thiazole Demonstrates Potent and Multi-Target Inhibition

While direct biological data for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is limited, its close structural analog, 2-amino-4-(4-bromophenyl)thiazole, has been rigorously evaluated for enzyme inhibition. In a head-to-head study of 2-amino thiazole derivatives, the 4-(4-bromophenyl) analog exhibited the most potent inhibition against three key metabolic enzymes: human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [1]. The compound demonstrated Ki values of 0.124 ± 0.017 µM for hCA II, 0.129 ± 0.030 µM for AChE, and 0.083 ± 0.041 µM for BChE [1]. In the same study, the 2-amino-4-(4-chlorophenyl)thiazole analog showed a 15.5-fold lower Ki for hCA I (0.008 µM) but was not the best inhibitor for the other enzymes, highlighting the specific impact of the 4-bromophenyl substituent on the selectivity profile [1]. This demonstrates that the 4-(4-bromophenyl)thiazole core confers a unique polypharmacological profile that is not replicated by other halogenated analogs.

Carbonic Anhydrase II Acetylcholinesterase Butyrylcholinesterase Enzyme Inhibition

Antioxidant Potential Inferred from Derivative: 4-Methoxybenzyl 4-(4-bromophenyl)thiazole-2-carboxylate Demonstrates Superior In Silico Binding to Cytochrome c Peroxidase

The derivative 4-methoxybenzyl 4-(4-bromophenyl)thiazole-2-carboxylate (w27) was synthesized from the 4-(4-bromophenyl)thiazole-2-carboxylate core and its antioxidant potential was evaluated computationally and experimentally [1]. In silico docking studies against cytochrome c peroxidase (CCP) protein revealed a docking score of -8.5 kcal/mol for compound w27, compared to a score of -5.9 kcal/mol for the standard antioxidant ascorbic acid [1]. This 2.6 kcal/mol lower (more favorable) binding energy suggests a higher predicted affinity for this key antioxidant target [1]. The study also determined the HOMO-LUMO energy gap for this derivative to be 4.164 eV, a quantitative descriptor of its electronic stability and potential reactivity [1]. While not a direct measure of the ester itself, this data strongly implies that compounds built upon the 4-(4-bromophenyl)thiazole-2-carboxylate scaffold can achieve enhanced interactions with biological targets relevant to oxidative stress.

Antioxidant Cytochrome c Peroxidase Molecular Docking Computational Chemistry

Physicochemical Property Comparison: Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate vs. Unsubstituted and Methyl Analogs for Medicinal Chemistry Design

The calculated physicochemical properties of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate provide a quantitative rationale for its selection over simpler thiazole-2-carboxylate analogs in library design. The target compound has a LogP (XLogP3) of 3.9 and a Topological Polar Surface Area (TPSA) of 67.4 Ų . In comparison, the unsubstituted Ethyl thiazole-2-carboxylate (CAS 14527-43-6) has a LogP of approximately 1.5 and a TPSA of 67.4 Ų, and Ethyl 4-methylthiazole-2-carboxylate (CAS 7210-73-3) has a LogP of ~2.0 [1][2]. The bromophenyl substituent in the target compound increases lipophilicity by over 2.4 LogP units compared to the unsubstituted analog, which directly impacts membrane permeability and oral absorption potential. This higher LogP, while maintaining a constant TPSA, places the compound in a more favorable region of the BOILED-Egg model for CNS drug design [3].

Physicochemical Properties LogP Drug-likeness Medicinal Chemistry

Synthetic Efficiency: Direct Access to CETP Inhibitor Core via a Single-Step Reflux Protocol

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate can be synthesized via a straightforward one-step Hantzsch thiazole synthesis protocol. The general procedure involves refluxing substituted 2-bromo-1-phenylethan-1-one (2.5 mmol) with ethyl 2-amino-2-thioxoacetate (3.8 mmol) in ethanol for 6 hours [1]. This method provides a direct route to the key intermediate, which is then used to prepare N,N-disubstituted-4-arylthiazole-2-methylamine derivatives as CETP inhibitors [1]. The synthetic accessibility of this exact substitution pattern, compared to more complex thiazole analogs requiring multi-step syntheses or protecting group strategies, translates to a higher probability of successful library generation and scale-up . This efficiency is a key differentiator for procurement decisions in resource-constrained medicinal chemistry projects.

Synthetic Efficiency CETP Inhibitor Synthesis Thiazole Building Block

Target Application Scenarios for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS 53101-02-3) in Medicinal Chemistry and Chemical Biology


Synthesis of CETP Inhibitors for Cardiovascular Drug Discovery

This compound is a critical building block for synthesizing N,N-disubstituted-4-arylthiazole-2-methylamine derivatives, which are being explored as cholesteryl ester transfer protein (CETP) inhibitors to raise HDL cholesterol levels [1]. Its specific substitution pattern enables the construction of the thiazole core of these potential therapeutic agents.

Development of Multi-Target Enzyme Inhibitors for Neurodegenerative or Metabolic Diseases

Based on the potent inhibition profile of the closely related 2-amino-4-(4-bromophenyl)thiazole against hCA II, AChE, and BChE (Ki values of 0.124, 0.129, and 0.083 µM, respectively), the 4-(4-bromophenyl)thiazole core is a promising scaffold for designing new multi-target directed ligands for conditions like Alzheimer's disease or type 2 diabetes [2].

Lead Generation for Novel Antioxidant Therapeutics

Derivatives of this compound, such as 4-methoxybenzyl 4-(4-bromophenyl)thiazole-2-carboxylate, have demonstrated computationally predicted antioxidant activity superior to ascorbic acid (docking score of -8.5 vs -5.9 kcal/mol) [3]. This supports its use as a starting point for synthesizing and screening novel antioxidants to combat oxidative stress-related diseases.

Optimization of CNS-Penetrant Small Molecule Libraries

With a calculated LogP of 3.9 and a TPSA of 67.4 Ų, this building block imparts favorable physicochemical properties for generating compounds that can cross the blood-brain barrier . It is well-suited for inclusion in fragment-based or diversity-oriented synthesis campaigns aimed at identifying novel chemical probes for CNS targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.